(5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone
Description
The compound (5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone features a benzofuran scaffold substituted with a hydroxyl group at position 5, a piperazinylmethyl group at position 4, and a thiophen-3-yl methanone moiety at position 2. The benzofuran core is structurally analogous to bioactive compounds such as (5-hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone (CAS 117-37-3), which is known for its role in medicinal chemistry but lacks the piperazine-thiophene hybrid structure .
Properties
Molecular Formula |
C20H19F3N2O3S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[5-hydroxy-4-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C20H19F3N2O3S/c21-20(22,23)12-25-6-4-24(5-7-25)9-14-16(26)1-2-17-18(14)15(10-28-17)19(27)13-3-8-29-11-13/h1-3,8,10-11,26H,4-7,9,12H2 |
InChI Key |
QLXMVOQXLMJXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable electrophile.
Attachment of the Thiophene Moiety: The thiophene group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Dess-Martin periodinane.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group on the piperazine ring can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to this molecule may exhibit antimicrobial properties. Benzofuran derivatives have been shown to possess a range of biological activities, including antibacterial and antifungal effects. For instance, studies have demonstrated that certain benzofuran derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria as well as various fungal strains .
Anticancer Potential
Benzofuran-based compounds are also explored for their anticancer properties. The structural characteristics of the compound may facilitate interactions with specific biological targets involved in cancer progression. Preliminary studies suggest that modifications in the benzofuran structure can enhance its efficacy against cancer cell lines .
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) is crucial for assessing the viability of this compound as a therapeutic agent. Interaction studies using techniques such as molecular docking and binding affinity assessments can provide insights into how this compound interacts with various biological targets .
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of benzofuran derivatives for their biological activities:
- Antimicrobial Evaluation : A series of benzofuran derivatives were synthesized and tested against various bacterial strains, showing significant inhibitory activity against both gram-positive and gram-negative bacteria .
- Antifungal Activity : Research has demonstrated that certain benzofuran derivatives exhibit potent antifungal activity, comparable to existing antifungal agents . The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring enhance antifungal efficacy.
Mechanism of Action
The mechanism of action of (5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroethyl group and the piperazine ring are known to enhance binding affinity to certain biological targets, while the benzofuran and thiophene moieties may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Piperazine Modifications : The trifluoroethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to sulfonylpiperazine derivatives (logP ~2.8) or methyl-substituted analogs (logP ~2.2) . This may enhance blood-brain barrier penetration or target binding.
Core Scaffold Diversity : Benzofuran-based compounds like the target may exhibit superior metabolic stability compared to tetrazole-thioether derivatives, which are prone to glutathione-mediated cleavage .
Antiproliferative Activity:
- Compounds with sulfonylpiperazine-tetrazole hybrids (e.g., ) show IC₅₀ values of 0.8–5.2 µM against breast cancer cell lines . The target compound’s benzofuran-thiophene core may offer similar or improved potency due to enhanced π-π stacking with DNA or kinase targets.
- Natural compounds (e.g., plant-derived biomolecules) often exhibit lower specificity compared to synthetic hybrids like the target compound, as seen in ferroptosis-inducing agents .
Biological Activity
The compound (5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural components include a benzofuran moiety, a thiophene ring, and a piperazine group substituted with a trifluoroethyl group. This unique combination suggests various biological activities that warrant exploration.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 424.4 g/mol. The structural features can influence its interaction with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.4 g/mol |
| CAS Number | 1676086-68-2 |
Biological Activities
Preliminary studies indicate that compounds structurally similar to This compound may exhibit various biological activities:
- Anticancer Activity : Compounds with similar benzofuran structures have been reported to possess anticancer properties. For instance, derivatives of benzofuran have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
- Neuroactive Properties : The piperazine moiety is known for its neuroactive effects, potentially influencing neurotransmitter systems and providing antidepressant-like activity .
- Antimicrobial Activity : Thiophene-containing compounds often exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents .
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Interaction studies are essential for elucidating how the compound affects biological systems:
- Receptor Binding : The compound may interact with specific receptors involved in neurotransmission or cellular signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes related to cancer progression or microbial growth could be explored through in vitro assays.
Case Studies and Research Findings
Research has highlighted the potential of similar compounds in various therapeutic areas:
- Anti-Tubercular Agents : A study on substituted piperazine derivatives revealed significant anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values indicating potent efficacy . This suggests that modifications in the piperazine structure could enhance activity against resistant strains.
- Neuropharmacological Effects : Compounds derived from benzofuran have been evaluated for their effects on anxiety and depression models in rodents, showing promise as new antidepressants .
Comparison with Similar Compounds
To better understand the unique properties of This compound , a comparison with structurally related compounds is beneficial:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Benzofuran | Anticancer | Simple structure |
| Compound B | Piperazine | Antidepressant | Neuroactive |
| Compound C | Thiophene | Antimicrobial | Conductive |
This table highlights the distinct combination of functional groups in the target compound that may confer unique biological properties not found in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
